molecular formula C17H22BrN5 B6473814 6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine CAS No. 2640957-97-5

6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

Cat. No.: B6473814
CAS No.: 2640957-97-5
M. Wt: 376.3 g/mol
InChI Key: RVPLCKBCOHJSAH-UHFFFAOYSA-N
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Description

The compound “6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has a bromophenyl group, which is a phenyl ring (a six-membered carbon ring) with a bromine atom attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives generally have good solubility and stability .

Mechanism of Action

The exact mechanism of action of 6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is still being studied. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to increased levels of acetylcholine, which may have therapeutic effects in Alzheimer’s disease. In addition, this compound may also act as an anti-inflammatory agent, which may be beneficial in the treatment of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer. In addition, this compound has been shown to reduce the levels of amyloid-beta peptide, a key component of the plaques associated with Alzheimer’s disease. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of 6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is its ability to inhibit the growth of cancer cells and reduce the levels of amyloid-beta peptide. However, there are some limitations to its use in laboratory experiments. For example, this compound is a synthetic compound and is not found naturally in the body, so it must be synthesized in the laboratory. Additionally, this compound is a relatively new compound and its effects are still being studied, so there is still much to be learned about its potential therapeutic applications.

Future Directions

There are a variety of potential future directions for the study of 6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine. These include further studies on its mechanism of action, its effects on other types of cancer cells, and its potential therapeutic applications. Additionally, further research could be done on the potential side effects of this compound and its interactions with other drugs. Finally, further studies could be done to explore the potential of this compound as a drug delivery system.

Synthesis Methods

6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can be synthesized by a variety of methods, including the alkylation of 4-bromophenylmethylpiperazine with N,N-dimethylpyridazin-3-amine. This is followed by a reaction with dimethylformamide and sodium hydroxide. The reaction is then quenched with hydrochloric acid, and the product is isolated by column chromatography.

Scientific Research Applications

6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has been studied for its potential therapeutic applications, including as an anti-cancer agent and as a potential treatment for Alzheimer’s disease. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer. In addition, this compound has been shown to reduce the levels of amyloid-beta peptide, a key component of the plaques associated with Alzheimer’s disease.

Properties

IUPAC Name

6-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5/c1-21(2)16-7-8-17(20-19-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPLCKBCOHJSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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